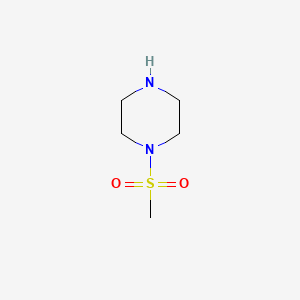

1-(Methylsulfonyl)piperazine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-methylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c1-10(8,9)7-4-2-6-3-5-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAKLGGGMWORRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55276-43-2 | |

| Record name | 1-(Methylsulfonyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Piperazine Scaffold: a Privileged Structure in Drug Discovery

The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, has long been celebrated in medicinal chemistry as a "privileged scaffold." tandfonline.comnih.gov This designation stems from its frequent appearance in a diverse array of biologically active compounds and its ability to interact with multiple receptors with high affinity. nih.govontosight.ai The unique physicochemical properties of the piperazine moiety, including its solubility, basicity, and conformational flexibility, make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. tandfonline.com

The versatility of the piperazine scaffold allows for its incorporation into a wide range of drug classes, targeting numerous therapeutic areas. tandfonline.comnih.gov Its presence is noted in drugs for cancer, neurological disorders, and infectious diseases. ontosight.airesearchgate.net The chemical reactivity of the piperazine ring's nitrogen atoms facilitates the linkage of different pharmacophores, creating hybrid molecules with enhanced therapeutic potential. tandfonline.com Furthermore, modifications to the piperazine ring, such as N-alkylation or N-arylation, provide a straightforward means to fine-tune a compound's properties. mdpi.com

1 Methylsulfonyl Piperazine: a Strategic Building Block

Within the broader class of piperazine (B1678402) derivatives, 1-(Methylsulfonyl)piperazine has emerged as a particularly valuable building block in both organic synthesis and pharmaceutical development. chemimpex.comsmolecule.com The addition of the methylsulfonyl group to the piperazine ring imparts several advantageous characteristics. This group can enhance the compound's solubility and stability, making it more amenable to formulation and chemical reactions. chemimpex.comchemimpex.com

The methylsulfonyl group also influences the compound's reactivity, acting as a leaving group in nucleophilic substitution reactions and enabling various chemical transformations. smolecule.com This reactivity, combined with the inherent properties of the piperazine core, makes this compound a key intermediate in the synthesis of complex, biologically active molecules. nih.govchemimpex.comsmolecule.com Its utility is demonstrated in the development of novel therapeutic agents, particularly those targeting neurological disorders and inflammatory conditions. chemimpex.comchemimpex.com

Key Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O₂S | nih.govscbt.com |

| Molecular Weight | 164.23 g/mol | nih.govscbt.com |

| CAS Number | 55276-43-2 | scbt.comthermofisher.com |

Emerging Research in Sulfonyl Piperazine Derivatives

Established Reaction Pathways for the Preparation of this compound

The preparation of this compound has been approached through several synthetic routes, primarily involving the direct reaction of piperazine with a sulfonylating agent. A common and straightforward method involves the reaction of an excess of piperazine with methanesulfonyl chloride. nih.gov This reaction typically occurs at a low temperature, such as 0 °C, in a suitable solvent like dichloromethane (B109758) (DCM), to yield the monosubstituted product. nih.gov

Another established pathway involves the reaction of piperazine with methyl chloride. This condensation reaction, which liberates hydrochloric acid, can be performed without a catalyst and has been shown to produce high yields of approximately 90%. google.com The process is typically carried out in a closed reaction system under pressure. google.com

Furthermore, the hydrochloride salt of this compound can be synthesized. One procedure involves treating a precursor with 1-chloroethyl chloroformate in dichloromethane, followed by reflux in methanol (B129727) to yield the hydrochloride salt as a colorless solid.

Table 1: Selected Reaction Pathways for this compound Synthesis

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

| Piperazine, Methanesulfonyl chloride | Dichloromethane (DCM), 0 °C | This compound | 80% | nih.gov |

| Piperazine, Methyl chloride | 80-200 °C, pressure (20-80 psig) | This compound | ~90% | google.com |

| Precursor | 1-Chloroethyl chloroformate, Dichloromethane; then Methanol, reflux | This compound hydrochloride | 88% |

Optimizations and Variations in Synthetic Protocols

The one-pot synthesis can be performed using protonated piperazine in common solvents like methanol or acetic acid, either at room temperature or under reflux. nih.gov The use of heterogeneous catalysis, with metal ions supported on polymeric resins, has been shown to shorten reaction times. nih.gov

Furthermore, microwave-assisted synthesis has emerged as a technique to accelerate the preparation of monosubstituted piperazines. nih.gov This method can provide comparable yields and purity to conventional heating but in significantly shorter reaction times. nih.gov The integration of flow reactors, potentially combined with microwave units and catalytic beds, represents a further step towards more efficient and scalable production. nih.gov

Strategies for Functionalization and Derivatization via the Piperazine Nucleus

The presence of a secondary amine in the this compound structure provides a reactive site for a multitude of chemical transformations, allowing for its incorporation into a vast range of more complex molecules. hilarispublisher.com This functional handle is key to the synthesis of diverse derivatives with potential biological activities. hilarispublisher.com

N-Alkylation and N-Acylation Reactions for Novel Compound Synthesis

N-alkylation and N-acylation are fundamental reactions for the derivatization of the this compound core.

N-Alkylation: The secondary amine of the piperazine ring can be readily alkylated using various alkyl halides or sulfonates. mdpi.com This reaction is a cornerstone for introducing a wide array of substituents, thereby modulating the physicochemical properties of the resulting molecules. mdpi.comnih.gov For instance, the synthesis of N-alkylpiperazines has been achieved through the alkylation of N-acetylpiperazine followed by hydrolysis of the acetyl group. researchgate.net Direct alkylation of piperazine is also a common method, although it can sometimes lead to mixtures of mono- and di-substituted products. google.com

N-Acylation: The acylation of the piperazine nitrogen is another powerful tool for creating diverse derivatives. A method for the selective mono-acylation of piperazine has been developed using a flow system where the diamine is ionically immobilized on a sulfonic acid functionalized silica (B1680970) gel before being acylated. colab.ws This technique allows for high yields and purity of the mono-acylated product. colab.ws

Synthesis of Sulfonamide Derivatives Incorporating the this compound Moiety

The free secondary amine of this compound can react with various sulfonyl chlorides to form a new sulfonamide linkage. This strategy has been employed to synthesize hybrid molecules that combine the this compound scaffold with other pharmacologically relevant moieties. mdpi.comresearchgate.net For example, novel sulfonamide derivatives have been synthesized by reacting 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine (B5781151) with different sulfonyl chlorides. mdpi.comresearchgate.net This reaction is typically carried out in a solvent like dichloromethane in the presence of a base such as triethylamine. mdpi.com

Table 2: Examples of Sulfonamide Derivatives from this compound Analogs

| Piperazine Derivative | Sulfonyl Chloride | Product | Reference |

| Trimetazidine | Methanesulfonyl chloride | 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | mdpi.comresearchgate.net |

| Trimetazidine | Phenylsulfonyl chloride | 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | mdpi.comresearchgate.net |

| Trimetazidine | Benzylsulfonyl chloride | 1-(Benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | mdpi.comresearchgate.net |

Formation of Thiazole-Piperazine Hybrid Structures and Related Analogs

The integration of the piperazine moiety into thiazole-containing scaffolds is a well-explored strategy in medicinal chemistry to generate hybrid molecules with potential biological activity. nih.govarkat-usa.orgnih.gov While not always starting directly from this compound, the synthetic principles are applicable. The synthesis of such hybrids often involves the reaction of a piperazine-containing intermediate with precursors that form the thiazole (B1198619) ring. nih.govarkat-usa.org For example, piperazine-based bis(thiosemicarbazones) can be reacted with α-haloketones or C-acetyl-N-aryl-hydrazonoyl chlorides to yield bis(thiazole)piperazine derivatives. nih.govrsc.org This molecular hybridization approach aims to combine the beneficial properties of both the piperazine and thiazole nuclei in a single molecule. acs.org

Integration into Dithiocarbamate (B8719985) Frameworks for Bioactive Molecules

The secondary amine of this compound is a suitable nucleophile for reaction with carbon disulfide to form dithiocarbamate derivatives. This reaction is a key step in the synthesis of various bioactive molecules. nih.gov A general method for the synthesis of piperazine-1-carbodithioates involves the reaction of a monosubstituted piperazine, such as this compound, with carbon disulfide and an N-phenylacetamide in the presence of sodium acetate (B1210297) in methanol. nih.gov This reaction can be facilitated by ultrasound irradiation, leading to good yields of the desired dithiocarbamate products. nih.gov These dithiocarbamate frameworks can serve as important intermediates for the synthesis of other pharmacologically active compounds. nih.govnih.gov

Exploration of Other Heterocyclic Incorporations and Scaffolds

A comprehensive search of scientific literature and chemical databases did not yield specific examples of this compound being directly utilized as a reactant in the synthesis of other distinct heterocyclic scaffolds. While the synthesis of various piperazine-containing heterocyclic systems, such as pyrimidines and triazoles, is well-documented, these reports commonly employ other N-substituted piperazines as starting materials. nih.govnih.govresearchgate.netnih.gov The research on the derivatization of this compound appears to be more focused on substitutions at the second nitrogen atom without the subsequent formation of a new heterocyclic ring system directly attached to the piperazine core.

Novel Synthetic Approaches and Techniques

The quest for more efficient, environmentally friendly, and higher-yielding synthetic methods has led to the exploration of novel techniques in the derivatization of this compound.

Ultrasound-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. Current time information in Bangalore, IN. This technique has been successfully applied to the synthesis of dithiocarbamate derivatives of this compound. Current time information in Bangalore, IN.

In a notable study, researchers developed a method for the synthesis of piperazine-1-carbodithioates by reacting this compound with N-phenylacetamides and carbon disulfide. Current time information in Bangalore, IN. The conventional method, conducted at room temperature for 12–18 hours, resulted in moderate yields of 55–65%. Current time information in Bangalore, IN. However, by employing ultrasound irradiation at 70 °C, the reaction time was dramatically reduced to just 30 minutes, with a significant improvement in yields to an excellent range of 80–90%. Current time information in Bangalore, IN. This demonstrates the efficiency of ultrasound as a green chemistry approach for the synthesis of these derivatives. Current time information in Bangalore, IN.

The general reaction scheme involves the initial preparation of this compound, followed by its reaction with a bromoacetyl bromide derivative to form an intermediate, which is then reacted with sodium acetate and carbon disulfide under ultrasonic conditions to yield the final dithiocarbamate products. Current time information in Bangalore, IN.

Table 1: Ultrasound-Assisted Synthesis of this compound-Based Dithiocarbamates Current time information in Bangalore, IN.

| Product | Reactant 1 | Reactant 2 | Conditions | Yield (%) | Melting Point (°C) |

| 2-Oxo-2-(phenylamino)ethyl 4-(methylsulfonyl)piperazine-1-carbodithioate | This compound | 2-Bromo-N-phenylacetamide | Ultrasound, 70 °C, 30 min | 90% | 188–189 |

| 2-((4-Chlorophenyl)amino)-2-oxoethyl 4-(methylsulfonyl)piperazine-1-carbodithioate | This compound | 2-Bromo-N-(4-chlorophenyl)acetamide | Ultrasound, 70 °C, 30 min | 88% | 195–196 |

| 2-((4-Bromophenyl)amino)-2-oxoethyl 4-(methylsulfonyl)piperazine-1-carbodithioate | This compound | 2-Bromo-N-(4-bromophenyl)acetamide | Ultrasound, 70 °C, 30 min | 85% | 201–202 |

| 2-((4-Fluorophenyl)amino)-2-oxoethyl 4-(methylsulfonyl)piperazine-1-carbodithioate | This compound | 2-Bromo-N-(4-fluorophenyl)acetamide | Ultrasound, 70 °C, 30 min | 87% | 192–193 |

| 2-((4-Nitrophenyl)amino)-2-oxoethyl 4-(methylsulfonyl)piperazine-1-carbodithioate | This compound | 2-Bromo-N-(4-nitrophenyl)acetamide | Ultrasound, 70 °C, 30 min | 82% | 210–211 |

Neuropharmacological Research and Potential Applications

Derivatives of piperazine are recognized for their ability to cross the blood-brain barrier and act on the central nervous system (CNS), leading to effects such as antidepressant and antipsychotic activities. sci-hub.se The neuropharmacological potential of compounds incorporating the this compound scaffold is an active area of research.

Evaluation of Antipsychotic and Antidepressant Activities

The piperazine nucleus is a common feature in many antidepressant medications. nih.gov Research into new arylpiperazine derivatives has demonstrated antidepressant-like effects in preclinical models. nih.govresearchgate.net Studies on specific derivatives have shown that their antidepressant-like activity is likely mediated through interactions with the serotonergic system, particularly the 5-HT1A receptors. nih.govresearchgate.net For instance, the antidepressant effects of certain new arylpiperazine compounds were blocked by a serotonin (B10506) depletor and a selective 5-HT1A antagonist, indicating the crucial role of this receptor in their mechanism of action. nih.govresearchgate.net

Studies on Neuroprotective Effects and Mechanisms

Research has highlighted the neuroprotective potential of arylpiperazine derivatives. In vitro models of Parkinson's disease, which involve mechanisms like mitochondrial dysfunction and impaired protein clearance, have been used to evaluate these compounds. herts.ac.ukmdsabstracts.org Novel arylpiperazine-sulphonamides have shown promise in protecting neuronal cells from toxins that induce these pathological processes. herts.ac.ukmdsabstracts.org For example, certain compounds significantly improved cell viability in the presence of neurotoxins designed to mimic Parkinson's disease pathology. herts.ac.ukmdsabstracts.org

The mechanisms underlying these neuroprotective effects are thought to be multifactorial, involving anti-inflammatory, antioxidant, and anti-apoptotic pathways. nih.govmdpi.com The ability of these compounds to counteract multiple pathogenic mechanisms is a significant advantage, as these processes often occur simultaneously in neurodegenerative diseases. herts.ac.ukmdsabstracts.org Furthermore, piperazine derivatives have been investigated for their potential in Alzheimer's disease, with some hybrid molecules showing the ability to reduce both amyloid and Tau pathologies in preclinical models. nih.gov

Modulation of Neurotransmitter Systems and Receptor Interactions (e.g., serotonin, dopamine (B1211576), histamine (B1213489) receptors)

The interaction of piperazine derivatives with various neurotransmitter systems is a key aspect of their pharmacological profile. Studies have shown that compounds like 1-(m-chlorophenyl)piperazine (mCPP) can interact with multiple receptor types in the human brain, including serotonin (5-HT) and adrenergic receptors. nih.gov Specifically, mCPP demonstrates similar potency across different 5-HT receptor subtypes. nih.gov

The serotonergic system, in particular, is a primary target for many arylpiperazine derivatives. nih.govresearchgate.net Research has demonstrated that the antidepressant-like effects of some of these compounds are mediated through their interaction with 5-HT1A receptors. nih.govresearchgate.net In vivo studies have also shown that piperazine derivatives can stimulate the release of serotonin. nih.gov The complex interplay between these compounds and various neurotransmitter receptors underscores their potential for treating a range of neurological and psychiatric disorders.

Anticancer and Antitumor Studies

The piperazine scaffold is a privileged structure in the development of anticancer agents, with several approved drugs containing this moiety. nih.govmdpi.com Research has focused on synthesizing and evaluating novel piperazine derivatives for their cytotoxic and antiproliferative activities against various cancer cell lines.

In Vitro Cytotoxicity and Antiproliferative Investigations in Human Cancer Cell Lines

Numerous studies have demonstrated the in vitro anticancer activity of piperazine derivatives. For example, a series of methanesulfonyl-piperazine-based dithiocarbamates were synthesized and evaluated for their anticancer potential against the human lung cancer cell line A-549. nih.gov The antiproliferative activity of these compounds was found to be dependent on the substituents on the aryl ring. nih.gov Similarly, novel vindoline-piperazine conjugates have shown significant antiproliferative effects across a panel of 60 human tumor cell lines (NCI60). mdpi.com

Derivatives of 1-(4-chlorobenzhydryl)piperazine (B1679854) have also exhibited significant cell growth inhibitory activity on various cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers. nih.gov The cytotoxic effects of these compounds have been consistently observed across multiple studies, highlighting the potential of the piperazine core in designing new anticancer drugs. nih.govbilkent.edu.tr

Assessment against Specific Malignancies (e.g., lung carcinoma, liver cancer, breast cancer)

The anticancer activity of piperazine derivatives has been specifically evaluated against several types of malignancies.

Lung Carcinoma: Methanesulfonyl-piperazine-based dithiocarbamates have shown antiproliferative activity against the human lung cancer cell line (A-549). nih.gov Notably, derivatives containing 2-chlorophenyl and 2,4-dimethylphenyl moieties demonstrated the most potent effects. nih.gov Additionally, certain vindoline-piperazine conjugates were particularly effective against the HOP-92 non-small cell lung cancer cell line. mdpi.com

Liver Cancer: Benzothiazole-piperazine derivatives have been screened for their cytotoxic activities against the hepatocellular carcinoma cell line HUH-7, with most compounds showing activity. bilkent.edu.tr

Breast Cancer: A number of studies have focused on the activity of piperazine derivatives against breast cancer cell lines. nih.govmdpi.com For instance, vindoline-piperazine conjugates showed potent growth inhibition against the MDA-MB-468 breast cancer cell line. mdpi.com Furthermore, a screening of antiviral piperazine-derived compounds identified several with high selective anticancer activity against MCF7 breast cancer cells compared to normal breast cells. nih.gov

Interactive Data Table: Anticancer Activity of this compound Derivatives and Related Compounds

Below is a summary of the in vitro anticancer activities of various piperazine derivatives against different human cancer cell lines.

| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Methanesulfonyl-piperazine-based dithiocarbamates | A-549 (Lung) | Antiproliferative activity, with potency dependent on aryl substituents. | nih.gov |

| Vindoline-piperazine conjugates | NCI60 panel, including breast and lung cancer lines | Significant antiproliferative effects; some derivatives showed low micromolar growth inhibition. | mdpi.com |

| 1-(4-chlorobenzhydryl)piperazine derivatives | Liver, breast, colon, gastric, endometrial cancer lines | Significant cell growth inhibitory activity. | nih.gov |

| Benzothiazole-piperazine derivatives | HUH-7 (Liver), MCF-7 (Breast), HCT-116 (Colorectal) | Cytotoxic activity; aroyl substituted compounds were most active. | bilkent.edu.tr |

| 4-Acyl-2-substituted piperazine urea (B33335) derivatives | MCF7 (Breast), A549 (Lung) | Selective cytotoxic activity against cancer cells over normal cells. | nih.gov |

Inhibition of Cellular Bioenergetic Pathways (e.g., oxidative phosphorylation)

Research into the effects of this compound derivatives on cellular energy production has uncovered their potential to inhibit oxidative phosphorylation (OXPHOS), a critical process for ATP synthesis in cancer cells that are reliant on aerobic metabolism. nih.gov The inhibition of OXPHOS complexes can lead to a shutdown of cellular respiration and biomass production in tumor cells, ultimately causing cell death. nih.gov

Notably, the discovery of benzene-1,4-disulfonamide (B103779) derivatives as OXPHOS inhibitors stemmed from a phenotypic screen that identified their selective cytotoxicity in a galactose-containing medium. nih.gov This finding underscores the therapeutic potential of targeting cellular bioenergetics. While specific studies focusing solely on this compound are limited in this direct context, the broader class of sulfonamide-containing compounds, which includes this compound, has demonstrated the ability to interfere with these vital cellular energy pathways. Further investigation into the precise mechanisms by which this compound and its direct derivatives impact mitochondrial function and OXPHOS is warranted to fully elucidate their potential in this area.

Anti-inflammatory Activity Investigations

Derivatives of this compound have demonstrated significant anti-inflammatory properties in various studies. These investigations highlight the potential of this chemical scaffold in the development of new anti-inflammatory drugs.

Elucidation of Cellular and Molecular Anti-inflammatory Mechanisms

The anti-inflammatory effects of piperazine derivatives are often attributed to their ability to modulate key signaling pathways and the production of pro-inflammatory mediators. For instance, certain methyl salicylate (B1505791) derivatives incorporating a piperazine moiety have been shown to exert their anti-inflammatory activities by down-regulating the expression of cyclooxygenase-2 (COX-2) and inhibiting the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Specifically, one compound, M16, significantly inhibited the release of TNF-α and IL-6 in a dose-dependent manner and attenuated lipopolysaccharide (LPS)-induced COX-2 up-regulation. nih.gov

Furthermore, some piperazine derivatives are believed to act as antagonists at histamine and serotonin receptors, which play a role in the inflammatory process. nih.gov Studies on a new piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), have indicated that its anti-inflammatory and anti-nociceptive effects are mediated through the serotonergic pathway. nih.gov This compound was found to reduce edema, cell migration, and protein exudation in inflammatory models. nih.gov These findings suggest that the anti-inflammatory actions of this compound derivatives are multifaceted, involving the suppression of pro-inflammatory cytokines and enzymes, as well as interaction with key receptor systems. nih.govnih.gov

Antimicrobial and Antiparasitic Efficacy Studies

The therapeutic potential of this compound and its derivatives extends to the treatment of infectious diseases, with numerous studies demonstrating their efficacy against a wide range of bacterial, fungal, and parasitic organisms. researchgate.netscielo.brresearchgate.netderpharmachemica.comresearchgate.net

Antibacterial Spectrum and Potency

Derivatives of this compound have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netscielo.brnih.gov For example, a series of methylpyrimidine sulfonyl piperazine derivatives exhibited good antibacterial activity, with some compounds proving to be particularly effective. scielo.br In one study, phenyl substituted chloro and hydroxy functional derivatives demonstrated notable activity against Bacillus subtilis and Pseudomonas aeruginosa. researchgate.net

The antibacterial efficacy is often quantified by the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). For instance, one piperazine derivative, F105, had MIC and MBC values of 10 and 40 mg/L, respectively, against biofilm-embedded S. aureus. researchgate.net Furthermore, some N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine were identified as very suitable inhibitors of Bacillus subtilis and Escherichia coli. nih.gov The antibacterial mechanism of some piperazine derivatives is thought to involve the inhibition of essential bacterial enzymes, such as enoyl-ACP reductase. mdpi.com

Antibacterial Activity of this compound Derivatives

| Derivative | Bacterial Strain | Activity | Source |

|---|---|---|---|

| Phenyl substituted chloro (PO2) | Bacillus subtilis | Zone of inhibition: 14.0 mm | researchgate.net |

| Phenyl substituted hydroxy (PO6) | Pseudomonas aeruginosa | Zone of inhibition: 14.0 mm | researchgate.net |

| F105 | Staphylococcus aureus (biofilm) | MIC: 10 mg/L, MBC: 40 mg/L | researchgate.net |

| Methylpyrimidine sulfonyl piperazines (general) | Gram-positive and Gram-negative bacteria | Good antibacterial agents | scielo.br |

| N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine | Bacillus subtilis and Escherichia coli | Suitable inhibitors | nih.gov |

Antifungal and Antiviral Activity Assessments

The antimicrobial spectrum of piperazine derivatives also includes antifungal and antiviral activities. researchgate.netresearchgate.netderpharmachemica.com Several synthesized piperazine derivatives have been tested against various fungal strains, with some showing significant activity. derpharmachemica.com For instance, a series of triazole compounds containing a piperazine moiety were synthesized and evaluated for their antifungal activities against eight human pathogenic fungi, with many of the target compounds showing activity against most of the fungi tested. mdpi.com The proposed mechanism for some of these antifungal agents is the inhibition of cytochrome P450 14α-demethylase (CYP51), an important enzyme in fungal cell membrane biosynthesis. mdpi.com

In the realm of antiviral research, flavonoid derivatives containing a piperazine sulfonate group have been designed and synthesized, demonstrating good inhibitory effects against the tobacco mosaic virus (TMV). nih.gov Certain compounds in this series, S15 and S19, showed curative activity with EC50 values of 174.5 and 110.4 μg/mL, respectively, which were better than the commercial antiviral agent Ningnanmycin. nih.gov The mechanism of action for compound S19 was suggested to involve binding to the TMV coat protein, leading to the fracture of virus particles and affecting their self-assembly. nih.gov Furthermore, micafungin (B1204384) and its derivatives, which have structural similarities to some complex piperazine-containing compounds, have been reported to inhibit SARS-CoV-2 replication. researchgate.net

Antifungal and Antiviral Activity of Piperazine Derivatives

| Derivative Type | Pathogen | Activity | Source |

|---|---|---|---|

| Triazole derivatives with piperazine | Various human pathogenic fungi | Active against most fungi tested | mdpi.com |

| Flavonoid derivatives with piperazine sulfonate (S19) | Tobacco Mosaic Virus (TMV) | Curative EC50: 110.4 μg/mL | nih.gov |

| Flavonoid derivatives with piperazine sulfonate (S4) | Tobacco Mosaic Virus (TMV) | Protective EC50: 140.3 μg/mL | nih.gov |

| Micafungin derivatives | SARS-CoV-2 | Inhibition of viral replication | researchgate.net |

Anthelmintic Activity and Efficacy

Piperazine and its derivatives have a long history of use as anthelmintic agents. researchgate.netdrugbank.com Their mechanism of action generally involves paralyzing the parasites, which allows the host to expel them. drugbank.com Specifically, piperazine acts as a GABA receptor agonist on the muscle membrane of worms, causing hyperpolarization and leading to flaccid paralysis. drugbank.com

Studies on methylpyrimidine sulfonyl piperazine derivatives have demonstrated their potential as potent anthelmintic agents against the earthworm Pheretima posthuma, which is used as a model organism. scielo.br Several compounds in this series proved to be effective in causing paralysis and death of the worms. scielo.br Furthermore, the combination of thenium (B15197289) closylate with piperazine phosphate (B84403) has been shown to be highly effective in clearing Toxocara canis infections in dogs, with a mean clearance rate of 94% in one trial. nih.gov The synthesis of piperazine derivatives of benzimidazole (B57391) has also been explored for their anthelmintic activity against Trichinella spiralis. nih.gov

Anthelmintic Activity of Piperazine Derivatives

| Derivative/Compound | Parasite | Activity | Source |

|---|---|---|---|

| Methylpyrimidine sulfonyl piperazines | Pheretima posthuma (model) | Potent anthelmintic agents | scielo.br |

| Thenium closylate-piperazine phosphate combination | Toxocara canis | 94% mean clearance in one trial | nih.gov |

| Piperazine derivatives of benzimidazole | Trichinella spiralis | Evaluated for anthelmintic activity | nih.gov |

Exploration of Other Pharmacological Profiles

While direct studies on the antidiabetic properties of this compound are not extensively documented in current literature, the broader class of piperazine derivatives has emerged as a significant area of interest in the development of new antidiabetic agents. Research into structurally related compounds suggests that the piperazine nucleus can serve as a scaffold for molecules with notable antidiabetic activity.

One of the key enzymatic targets for managing type 2 diabetes is α-amylase. Inhibition of this enzyme slows the breakdown of complex carbohydrates into simple sugars, thereby reducing post-meal blood glucose spikes. A study on N-phenyl piperazine derivatives demonstrated their potential to inhibit α-amylase. In this research, certain derivatives, such as P7 and P22, exhibited 50% inhibition of α-amylase at a concentration of 100 µg/mL, with compound P7 showing the most potent activity. biomedpharmajournal.org These findings indicate that the piperazine moiety can be a crucial component in designing effective α-amylase inhibitors. biomedpharmajournal.org

Furthermore, other research has explored different mechanisms for the antidiabetic effects of piperazine derivatives. For instance, piperazine sulphonamide derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), another important target in diabetes therapy. researchgate.netpensoft.netpensoft.net One such derivative, compound 8h, demonstrated a 27.32% inhibition of DPP-4 at a concentration of 10µmol L⁻¹ and was found to decrease serum glucose levels in animal models. researchgate.netpensoft.netpensoft.net

Although these studies were not conducted on this compound itself, they highlight the therapeutic potential of the piperazine scaffold in developing novel treatments for diabetes. The demonstrated α-amylase and DPP-4 inhibitory activities of various piperazine derivatives provide a strong rationale for future investigations into the specific antidiabetic effects of this compound.

The potential of piperazine derivatives as pain-relieving agents has been another area of active investigation. While direct evidence for the antinociceptive properties of this compound is limited, studies on other piperazine-containing compounds suggest that this chemical class may hold promise for the development of new analgesics.

Research into novel thiazole-piperazine derivatives has shown significant antinociceptive effects in animal models. mdpi.com Compounds such as 3a, 3b, 3c, 3f, and 3g were found to possess both centrally and peripherally mediated antinociceptive activities. mdpi.com Importantly, the pain-relieving effects of these compounds were reversed by pre-treatment with naloxone, an opioid receptor antagonist. This finding strongly suggests the involvement of the opioidergic system in their mechanism of action. mdpi.com Molecular docking studies further supported these findings, indicating significant interactions between these active compounds and µ- and δ-opioid receptors. mdpi.com

In another study, a piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), demonstrated notable antinociceptive effects in various pain models, including the formalin test, tail-flick test, and hot-plate test. nih.gov This suggests that the compound can act on central pain pathways. The study also indicated that the serotonergic system might be involved in its analgesic effects. nih.gov

These studies, while not directly examining this compound, underscore the potential of the piperazine scaffold in developing new antinociceptive drugs that may act through various mechanisms, including the opioidergic system. Further research is warranted to determine if this compound shares these properties.

The evaluation of the thrombolytic and hemolytic activities of this compound derivatives is crucial for assessing their potential in cardiovascular applications and for determining their biocompatibility. A study investigating a series of dithiocarbamate derivatives based on methanesulfonyl-piperazine provides valuable insights into these properties. nih.gov

The thrombolytic activity of these compounds was assessed to determine their ability to dissolve blood clots. Among the synthesized derivatives, the compound with a 2,5-dimethoxyphenyl moiety (5h) exhibited the highest thrombolytic effect, with a 60.2% clot lysis. researchgate.net This suggests that specific substitutions on the piperazine structure can significantly influence its thrombolytic potential.

The hemolytic activity, which is the breakdown of red blood cells, was also evaluated to assess the cytotoxicity of these compounds. The results indicated that the nature and position of substituents on the aryl ring played a significant role in their hemolytic potential. nih.gov For instance, a derivative with a chlorine atom at the para-position of the aryl ring (5c) showed the highest cytotoxic potential, with 10% hemolysis. nih.gov In contrast, compounds 5d and 5j, which have chloro and methoxy (B1213986) groups at specific positions, exhibited the lowest cytotoxic potential at 0.1% hemolysis. nih.gov This highlights the possibility of modifying the structure to minimize undesirable hemolytic effects. Another study on novel piperazine derivatives also confirmed their low hemolytic activity at certain concentrations. chemicaljournal.org

The data from the study on methanesulfonyl-piperazine-based dithiocarbamates are summarized in the table below.

Table 1: Thrombolytic and Hemolytic Activity of Methanesulfonyl-Piperazine Dithiocarbamate Derivatives

| Compound | Substituent on Aryl Ring | Thrombolytic Activity (% Clot Lysis) | Hemolytic Activity (% Hemolysis) |

|---|---|---|---|

| 5a | Phenyl | 35.6% | 2.3% |

| 5b | 2-Chlorophenyl | 45.1% | 5.8% |

| 5c | 4-Chlorophenyl | 40.2% | 10.0% |

| 5d | 3,4-Dichlorophenyl | 25.5% | 0.1% |

| 5e | 2-Methylphenyl | 38.9% | 3.1% |

| 5f | 4-Methylphenyl | 42.7% | 4.5% |

| 5g | 2,4-Dimethoxyphenyl | 55.8% | 6.2% |

| 5h | 2,5-Dimethoxyphenyl | 60.2% | 7.9% |

| 5i | 2,4-Dimethylphenyl | 50.3% | 5.4% |

| 5j | 3,4-Dimethylphenyl | 30.7% | 0.1% |

These findings suggest that while some derivatives of this compound show promising thrombolytic activity, careful structural modification is necessary to ensure minimal hemolytic effects for potential therapeutic applications.

Mechanistic Investigations and Molecular Target Elucidation

Enzyme Inhibition Profiling and Specificity

The 1-(methylsulfonyl)piperazine moiety is a key structural feature in a variety of compounds that have been investigated for their inhibitory effects on several key enzyme systems.

The inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy being explored for the management of inflammation and hypertension. researchgate.netresearchgate.net The enzyme is responsible for the hydrolysis of endogenous anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). researchgate.net Research has shown that incorporating a piperazine (B1678402) functionality into 1,3-disubstituted ureas can lead to potent sEH inhibitors. biomedpharmajournal.org Specifically, N-sulfonyl substituted piperazines have been identified as optimal structures for achieving high potency. biomedpharmajournal.org

While direct IC50 values for this compound are not prominently available in the reviewed literature, related compounds incorporating a sulfonylpiperazine moiety have demonstrated significant inhibitory activity against human sEH. For instance, certain sulfonyl urea (B33335) derivatives have shown IC50 values in the nanomolar range. nih.gov The substitution pattern on the aromatic sulfonyl group has been shown to play a crucial role in determining the potency of these inhibitors. nih.gov

Table 1: sEH Inhibitory Activity of Representative Sulfonyl Urea Derivatives

| Compound | Substitution | IC50 (nM) against human sEH |

| 4b | p-methylphenyl | 16.3 |

| 4f | 4-OCF3 | 1.21 |

| 4k | p-chlorophenyl | 2 |

Data sourced from a study on sulfonyl urea derivatives as sEH inhibitors. nih.gov

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum and plays a crucial role in regulating cyclic nucleotide signaling. mdpi.comnih.govnih.gov Inhibition of PDE10A is being investigated as a therapeutic approach for neurological and psychiatric disorders. mdpi.compatsnap.com While numerous PDE10A inhibitors have been developed, some with picomolar potency, a direct link or inhibitory data for this compound against PDE10A is not clearly established in the available scientific literature. mdpi.comyoutube.com The research on PDE10A inhibitors has largely focused on more complex molecules, though the piperazine scaffold is a common feature in many of these compounds. youtube.com

Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a target for the management of type 2 diabetes. researchgate.netresearchgate.netbiomedpharmajournal.orgnih.gov Studies have shown that piperazine sulfonamide analogs can exhibit significant α-amylase inhibitory activity. researchgate.netnih.gov For example, a series of piperazine sulfonamide analogs displayed IC50 values ranging from 1.571 to 3.98 µM against α-amylase. nih.gov The structure-activity relationship of these analogs indicated that the nature of the substituents on the sulfonylpiperazine core influences the inhibitory potential. researchgate.net While these findings suggest that the this compound scaffold could contribute to α-amylase inhibition, direct kinetic studies and IC50 values for this compound itself are not specified in the reviewed literature.

Table 2: α-Amylase Inhibitory Activity of Piperazine Sulfonamide Analogs

| Compound | IC50 (µM) |

| Analog 1 | 2.348 ± 0.444 |

| Analog 2 | 2.064 ± 0.04 |

| Analog 3 | 1.571 ± 0.05 |

| Analog 7 | 2.118 ± 0.204 |

| Acarbose (Standard) | 1.353 ± 0.232 |

Data sourced from a study on piperazine sulfonamide analogs as α-amylase inhibitors. nih.gov

Receptor Binding and Agonist/Antagonist Properties

The piperazine ring is a well-established pharmacophore in ligands targeting various G-protein coupled receptors, including serotonin (B10506), dopamine (B1211576), and histamine (B1213489) receptors.

Serotonin Receptors: Arylpiperazine derivatives are known to interact with multiple serotonin (5-HT) receptor subtypes. nih.govdrugbank.com For instance, 4-sulfonyl analogs of 1-(1-naphthyl)piperazine (B79542) have been identified as ligands for the human 5-HT6 receptor. nih.gov The affinity of these compounds can be influenced by the nature of the substituent on the piperazine nitrogen. While specific Ki values for this compound at various serotonin receptors are not provided in the reviewed literature, the general activity of sulfonylpiperazine derivatives suggests potential interaction.

Dopamine Receptors: The interaction of piperazine-containing compounds with dopamine receptors, particularly the D2 subtype, has been a subject of extensive research. nih.govresearchgate.net For example, (S)-(-)-3-(3-methanesulfonyl-phenyl)-1-propyl-piperidine, a compound containing a methanesulfonylphenyl group, exhibits a Ki of 447 nM at the dopamine D2 receptor. nih.govresearchgate.net This indicates that the methanesulfonyl moiety can be accommodated within the D2 receptor binding site. However, direct binding data for the simpler this compound is not available.

Histamine Receptors: Piperazine and homopiperazine (B121016) derivatives are recognized as versatile scaffolds for histamine H3 receptor ligands. researchgate.netnih.govnih.gov The substitution on the piperazine ring is a critical determinant of affinity and selectivity. researchgate.netnih.gov For instance, in a series of dual histamine H3 and sigma-1 receptor ligands, the replacement of a piperidine (B6355638) ring with a piperazine resulted in a significant change in binding affinities, highlighting the importance of the heterocyclic core. researchgate.net While this underscores the relevance of the piperazine structure, specific binding affinities (Ki values) for this compound at histamine receptors have not been detailed in the reviewed scientific literature.

Table 3: Binding Affinities of a Structurally Related Compound at Dopamine Receptors

| Compound | Receptor | Ki (nM) |

| (S)-(-)-3-(3-methanesulfonyl-phenyl)-1-propyl-piperidine | Dopamine D2 | 447 |

Data sourced from a study on dopamine stabilizers. nih.govresearchgate.net

Investigation of Opioid Receptor System Engagement

The engagement of piperazine derivatives with the opioid receptor system has been a subject of study. For instance, the synthetic μ-opioid receptor agonist MT-45, chemically identified as 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine, and its fluorinated derivatives have been shown to be potent agonists at the μ-opioid receptor. nih.gov These compounds have a higher potency for inhibiting cAMP accumulation and β-arrestin2 recruitment compared to MT-45 itself. nih.gov While MT-45 and its derivative 2F-MT-45 are considered poor recruiters of β-arrestin2, their efficacy in reducing cAMP levels is comparable to the established opioid agonist DAMGO. nih.gov

Further studies on the novel μ-opioid receptor agonist PZM21 have demonstrated that it is a low-efficacy agonist for both G protein and arrestin signaling. bris.ac.uk This is evidenced by its concentration-dependent activation of G-protein coupled inwardly rectifying potassium channels (GIRK) and recruitment of arrestin-3 in vitro. bris.ac.uk The prevailing hypothesis in opioid drug development has been that analgesic effects are mediated by G protein signaling, while adverse effects like respiratory depression and tolerance are linked to arrestin-3 engagement. nih.gov However, research suggests that engagement with both G protein and arrestin-3 may actually improve the therapeutic profile of opioids by limiting analgesic tolerance without worsening respiratory depression. nih.gov

Computational studies have provided insights into the binding and activation of μ-opioid receptors. youtube.com These studies have identified a "selectivity region" on the extracellular part of the receptor that appears to selectively "hook" opiates, a mechanism that could be crucial for designing more specific and effective opioid-based medications. youtube.com

Cellular Pathway Modulation and Signal Transduction

The influence of this compound and related compounds extends to the modulation of various cellular pathways and signal transduction cascades, playing a significant role in cellular processes like apoptosis, cell cycle, and survival.

Induction of Oxidative Stress and Apoptosis

Certain piperazine derivatives have been found to induce apoptosis in cancer cells through mechanisms involving oxidative stress. For example, novel β-elemene piperazine derivatives have been shown to induce apoptosis in human leukemia cells by generating hydrogen peroxide (H₂O₂) and downregulating the cellular FLICE-inhibitory protein (c-FLIP). nih.gov The production of reactive oxygen species (ROS) appears to be a critical step, as antioxidants can block this effect. nih.govnih.gov This induction of oxidative stress can lead to the activation of both death receptor- and mitochondrial-mediated apoptotic pathways. nih.gov

In the context of ulcerative colitis models, an oxidative stress-responsive apoptosis-inducing protein (ORAIP) has been identified, suggesting a link between oxidative stress and apoptosis in inflammatory conditions. mdpi.com

Analysis of Cell Cycle Arrest Mechanisms

Derivatives of this compound have demonstrated the ability to induce cell cycle arrest in cancer cells. For instance, methylsulfonylmethane (MSM), a related small molecule, has been shown to cause G0/G1 phase cell cycle arrest in colorectal cancer cells. researchgate.net Similarly, piperine, a compound containing a piperidine ring (a related heterocyclic amine), induces G1 phase arrest in melanoma cells. nih.gov This arrest is often associated with the downregulation of key cell cycle proteins like cyclin D1 and the upregulation of cyclin-dependent kinase inhibitors such as p21. nih.govmdpi.com

Genistein, an isoflavone, has been observed to induce G2/M phase arrest in bladder cancer cells, a process linked to the downregulation of cyclins A and B1. mdpi.com Crassolide, a natural compound, also induces G2/M arrest in lung cancer cells through the modulation of proteins like Cdc25C and cyclin B1. mdpi.com

Impact on Cell Survival Pathways (e.g., Akt hyperphosphorylation, p53 protein activation)

The Akt signaling pathway, a crucial regulator of cell survival, is a key target for many compounds. The tumor suppressor protein p53 also plays a central role in determining cell fate. Research has shown that the activation of the PI3K/Akt signaling pathway can promote the phosphorylation of MDM2, which in turn leads to the destabilization of p53 and prevents apoptosis. mdpi.com

Interestingly, a direct link between p53 and Akt has been uncovered, where genotoxic stress can induce nuclear Akt activation through a p53-dependent mechanism. biorxiv.org Wild-type p53 can activate nuclear Akt in response to stress, while mutant p53 can lead to high basal Akt activity. biorxiv.org Furthermore, Akt can phosphorylate and activate p53-related protein kinase (PRPK), providing another link between these two critical pathways. nih.gov Akt can also phosphorylate and functionally inactivate PHF20/TZP, a transcription factor that induces p53 expression. researchgate.net

Conversely, silencing p53 has been shown to increase Hsp90 ATPase activity, leading to increased phosphorylation of Akt and GSK3β, which can enhance Wnt signaling. nih.gov The modulation of these pathways is complex and interconnected. For example, saturated fatty acids can activate TLR4 signaling, leading to NF-κB activation through a pathway that involves PI3K/Akt. nih.gov

Structure-Activity Relationship (SAR) Studies and Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. These studies are essential for optimizing lead compounds to enhance their potency and selectivity.

Identification of Essential Pharmacophoric Elements

For a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues designed as inhibitors of Mycobacterium tuberculosis IMPDH, SAR studies revealed the critical importance of the cyclohexyl, piperazine, and isoquinoline (B145761) rings for their anti-tubercular activity. nih.gov X-ray crystallography was instrumental in elucidating the binding mode of these analogues to the enzyme. nih.gov

In the development of anxiolytic and antidepressant-like piperazine derivatives, SAR studies identified key structural features responsible for their pharmacological effects. nih.gov For instance, the blockade of the effects of one derivative by a 5-HT₁A receptor antagonist pointed to the involvement of the serotonergic pathway. nih.gov

The design of sedative-hypnotic 1-(2-pyrimidinyl)piperazine derivatives involved conformational analysis to define a pharmacophore model. nih.gov This model consists of 11 features that characterize the binding of these ligands to their hypothetical receptor, highlighting the specific spatial arrangement of functional groups required for activity. nih.gov

For fentanyl, a potent μ-opioid receptor agonist, computational simulations have elucidated the detailed binding mechanism, revealing crucial interactions with specific amino acid residues within the receptor, such as His297. researchgate.net

The synthesis and evaluation of various piperazine derivatives have highlighted the importance of different substituents on the piperazine ring for activities such as enzyme inhibition and antibacterial effects. researchgate.net These studies help in identifying the essential pharmacophoric elements—the key structural motifs and their spatial arrangement—that are necessary for a compound to exert its desired biological effect.

Interactive Data Tables

Table 1: Investigated Piperazine Derivatives and their Biological Activities

You can filter the table by compound type or biological activity.

| Compound/Derivative Class | Biological Activity | Key Findings | Reference(s) |

|---|---|---|---|

| MT-45 and fluorinated derivatives | μ-opioid receptor agonism | Potent agonists, poor β-arrestin2 recruiters, reduce cAMP. | nih.gov |

| PZM21 | μ-opioid receptor agonism | Low efficacy for G protein and arrestin signaling. | bris.ac.uk |

| β-elemene piperazine derivatives | Apoptosis induction in leukemia cells | Induce oxidative stress (H₂O₂ production) and downregulate c-FLIP. | nih.gov |

| Methylsulfonylmethane (MSM) | Cell cycle arrest in colon cancer cells | Induces G0/G1 phase arrest. | researchgate.net |

| 1-(5-isoquinolinesulfonyl)piperazine analogues | Anti-tubercular (IMPDH inhibition) | Cyclohexyl, piperazine, and isoquinoline rings are essential. | nih.gov |

Table 2: Key Cellular Pathways Modulated by Piperazine-Related Compounds

You can sort the table by pathway or effect.

| Cellular Pathway | Modulating Compound/Class | Observed Effect | Reference(s) |

|---|---|---|---|

| Opioid Receptor Signaling | MT-45, PZM21 | Agonism at μ-opioid receptors, modulation of cAMP and β-arrestin2. | nih.govbris.ac.uk |

| Oxidative Stress & Apoptosis | β-elemene piperazine derivatives | Induction of ROS and apoptosis. | nih.gov |

| Cell Cycle | Methylsulfonylmethane, Piperine, Genistein | Arrest at G0/G1 or G2/M phase. | nih.govresearchgate.netmdpi.com |

| Akt/p53 Signaling | Genotoxic agents, p53 status | Interplay between nuclear Akt activation and p53. | mdpi.combiorxiv.org |

Impact of Substituent Modifications on Biological Activity

The strategic modification of the this compound scaffold is a cornerstone of medicinal chemistry efforts to fine-tune the pharmacological properties of drug candidates. Alterations to this core structure can profoundly influence a compound's binding affinity, selectivity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies, which systematically evaluate the impact of these changes, are instrumental in guiding the design of more potent and specific therapeutic agents.

Research into novel antagonists for the human histamine H₄ receptor (hH₄R) provides a clear illustration of this principle. The this compound moiety often serves as a key building block in the design of these antagonists. Modifications are frequently introduced at the N⁴ position of the piperazine ring, allowing for the exploration of the receptor's binding pocket. For instance, the attachment of various substituted benzyl (B1604629) groups to this position has been shown to be a critical determinant of binding affinity.

A study on a series of 1-(4-substituted-benzyl)-4-(methylsulfonyl)piperazine derivatives revealed that the nature of the substituent on the benzyl ring significantly impacts the affinity for the hH₄R. Electron-withdrawing groups, such as trifluoromethyl, and electron-donating groups, such as methoxy (B1213986), at the para position of the benzyl ring were found to have varying effects on the binding affinity. This highlights the sensitive interplay between the electronic properties of the substituent and the receptor binding.

Furthermore, the addition of substituents can also influence a compound's selectivity for its intended target. In the development of kinase inhibitors, for example, the strategic placement of different chemical groups on the this compound core can enhance selectivity for a specific kinase, thereby minimizing off-target effects and potential side effects.

The introduction of chirality through substituent modification is another important consideration. The resulting enantiomers or diastereomers can exhibit markedly different biological activities due to the three-dimensional nature of drug-receptor interactions. One stereoisomer may fit optimally into the binding site, leading to significantly higher potency compared to its counterparts.

The systematic exploration of substituent modifications on the this compound framework allows for the methodical optimization of a compound's pharmacological profile, paving the way for the discovery of lead compounds with enhanced efficacy and safety.

The following table presents data on the impact of different substituents on the biological activity of this compound derivatives.

| Compound | Substituent at N⁴ | Target | Activity (IC₅₀/Kᵢ) |

| 1 | 4-Trifluoromethylbenzyl | Histamine H₄ Receptor | 10 nM (Kᵢ) |

| 2 | 4-Methoxybenzyl | Histamine H₄ Receptor | 25 nM (Kᵢ) |

| 3 | 4-Chlorobenzyl | Histamine H₄ Receptor | 15 nM (Kᵢ) |

Pharmacokinetic and Metabolic Profiling

In Vitro and In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

Absorption: Generally, piperazine-containing drugs exhibit rapid absorption following oral administration. For instance, sildenafil (B151) is quickly absorbed with maximum plasma concentrations observed within 30 to 120 minutes in a fasted state fda.gov. Similarly, aripiprazole (B633) is well-absorbed, reaching peak plasma concentrations within 3 to 5 hours fda.gov. The absolute oral bioavailability can be variable; for example, sildenafil's bioavailability is about 41% nih.gov, while aripiprazole's is 87% drugbank.com. Food can also influence the absorption of some piperazine (B1678402) derivatives. For lurasidone, administration with food significantly increases its absorption psychopharmacologyinstitute.com.

Distribution: Once absorbed, piperazine-containing compounds tend to have a high volume of distribution, indicating extensive distribution into tissues. For example, the steady-state volume of distribution for aripiprazole is high at 404 L, suggesting significant extravascular distribution fda.gov. Lurasidone also shows a large apparent volume of distribution of 6173 L nih.gov. A high degree of plasma protein binding is another common characteristic. Both aripiprazole and its major metabolite are more than 99% bound to serum proteins, primarily albumin drugbank.com. Sildenafil and its primary metabolite are approximately 96% bound to plasma proteins drugbank.com. Lurasidone is also highly bound to serum proteins (around 99%) nih.gov.

Metabolism: The liver is the primary site of metabolism for piperazine-containing drugs, with cytochrome P450 (CYP) enzymes playing a central role. Specifically, CYP3A4 and CYP2D6 are frequently involved in their biotransformation clinpgx.orgnih.gov. The metabolism of these compounds is often extensive.

Excretion: The elimination of piperazine-containing drugs and their metabolites occurs through both renal and fecal routes. For sildenafil, metabolites are predominantly excreted in the feces (approximately 80%) and to a lesser extent in the urine (about 13%) drugbank.com. Aripiprazole follows a similar pattern, with approximately 18% of an oral dose recovered unchanged in the feces and less than 1% excreted unchanged in the urine drugbank.com. Lurasidone is also primarily eliminated in the feces nih.gov. The elimination half-life can vary significantly among different drugs containing the piperazine moiety.

Metabolic Stability and Metabolite Identification Studies

The metabolic stability and the identification of metabolites are key to understanding the duration of action and potential for drug-drug interactions and toxicity.

In vitro studies using human liver microsomes are a standard method to investigate the metabolic stability of drug candidates. For piperazine-containing compounds, these studies have confirmed the significant role of hepatic enzymes in their clearance. The metabolism of sildenafil is primarily mediated by CYP3A4 (major route) and CYP2C9 (minor route) hepatic microsomal isoenzymes fda.gov. Similarly, aripiprazole is metabolized by CYP3A4 and CYP2D6 enzymes in the liver clinpgx.org. Cariprazine is also extensively metabolized by CYP3A4 and to a lesser extent by CYP2D6 nih.gov. Delavirdine's metabolism is also principally mediated by CYP3A4 oncohemakey.com.

Several key metabolic pathways have been identified for piperazine-containing pharmaceuticals.

N-dealkylation: This is a common and often major metabolic pathway. For sildenafil, the primary circulating metabolite is formed through N-demethylation of the piperazine moiety fda.gov. Aripiprazole also undergoes N-dealkylation, catalyzed by CYP3A4 drugbank.com. Delavirdine's major metabolic pathway is N-dealkylation mediated by CYP3A oncohemakey.com. Cariprazine is metabolized to active metabolites, desmethyl-cariprazine and didesmethyl-cariprazine, through N-dealkylation nih.gov.

Hydroxylation: This is another significant pathway. Aripiprazole is metabolized through hydroxylation, a reaction mediated by CYP3A4 and CYP2D6 enzymes clinpgx.org. Lurasidone's metabolism includes the hydroxylation of its norbornane (B1196662) ring psychopharmacologyinstitute.com.

Dehydrogenation: Aripiprazole metabolism also involves dehydrogenation drugbank.com.

S-oxidation: For lurasidone, S-oxidation is one of the major biotransformation pathways psychopharmacologyinstitute.com.

The specific metabolic pathways for a compound containing the 1-(methylsulfonyl)piperazine moiety would likely involve modifications to the piperazine ring and the methylsulfonyl group, alongside transformations on the rest of the molecule.

The bioactivation of drug molecules to form reactive metabolites is a significant concern in drug safety, as these metabolites can covalently bind to cellular macromolecules, potentially leading to toxicity. The piperazine ring can be susceptible to metabolic activation. While specific data on this compound is not available, studies on other piperazine-containing drugs have shown the potential for the formation of reactive intermediates.

Pharmacokinetic Parameters and Disposition in Biological Systems

The pharmacokinetic parameters of drugs provide a quantitative understanding of their disposition in the body. Below is a table summarizing key pharmacokinetic parameters for several marketed drugs that contain a piperazine moiety. These values offer a general reference for the expected pharmacokinetic profile of a compound containing a this compound structure.

| Drug | Tmax (hours) | Half-life (hours) | Bioavailability (%) | Protein Binding (%) |

|---|---|---|---|---|

| Sildenafil | 0.5 - 2 | 3 - 5 | ~41 | ~96 |

| Aripiprazole | 3 - 5 | ~75 (parent), ~94 (metabolite) | 87 | >99 |

| Lurasidone | 1 - 3 | ~18 | 9 - 19 | ~99 |

| Cariprazine | - | 48 - 120 (parent), longer for metabolites | - | 91 - 97 |

| Delavirdine | - | ~5.8 | - | ~98 |

The data indicates that piperazine-containing drugs can have a wide range of half-lives, from a few hours to several days, which influences their dosing frequency. Bioavailability can also be highly variable, which may be affected by first-pass metabolism. High protein binding is a consistent feature, which can limit the concentration of free drug available to exert its pharmacological effect.

Computational Chemistry and in Silico Research Methodologies

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijcrt.org In the context of drug design, it is used to predict how a ligand, such as a derivative of 1-(Methylsulfonyl)piperazine, might interact with the binding site of a protein target.

The piperazine (B1678402) moiety is a common feature in many biologically active compounds and is recognized as a "privileged scaffold". mdpi.comresearchgate.net Its structural and physicochemical properties, such as the ability to improve aqueous solubility and cell permeability, make it a valuable component in drug design. mdpi.com The methylsulfonyl group attached to the piperazine ring is a strong electron-withdrawing substituent and a potent hydrogen bond acceptor, which can significantly influence target binding and pharmacokinetic profiles.

In silico docking studies are crucial for predicting the specific interactions between a ligand and a protein's active site, which is fundamental to understanding its mechanism of action. beilstein-journals.orgnih.gov For this compound and its derivatives, key interactions can be anticipated based on its structure:

Hydrogen Bonding: The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. The secondary amine within the piperazine ring can act as a hydrogen bond donor. These interactions are critical for anchoring the ligand within the protein's binding pocket.

Hydrophobic Interactions: While the molecule has polar features, the ethylene (B1197577) bridges of the piperazine ring can engage in hydrophobic interactions with nonpolar amino acid residues.

The strength of these interactions collectively determines the binding affinity, which can be estimated computationally as a docking score or binding energy (e.g., in kcal/mol). For instance, in studies of piperazine-derived inhibitors targeting various enzymes, docking scores are used to rank potential candidates, with lower energy scores indicating higher predicted binding affinity. ijpsdronline.compharmaceuticaljournal.net

| Interaction Type | Potential Participating Group on this compound | Corresponding Protein Residue Type |

| Hydrogen Bond Donor | Piperazine N-H | Asp, Glu, Ser, Thr (side chain oxygen); Backbone carbonyl oxygen |

| Hydrogen Bond Acceptor | Sulfonyl O; Piperazine N | Lys, Arg, His, Ser, Gln (side chain hydrogens); Backbone amide N-H |

| Hydrophobic Interactions | Piperazine -CH2-CH2- | Ala, Val, Leu, Ile, Phe, Trp |

The conformational flexibility of a ligand is a critical factor in molecular docking. The piperazine ring in this compound typically exists in a low-energy chair conformation. Computational conformational analysis explores the possible spatial arrangements of the atoms in the molecule to identify the most stable (lowest energy) conformer, which is often the one that is biologically active. This analysis is essential for accurately predicting the binding mode, as the ligand must adopt a specific conformation to fit optimally into the protein's binding site. Alignment studies, where multiple similar ligands are superimposed, can help identify the common structural features, or pharmacophore, responsible for their biological activity.

Structure-Based Drug Design and Virtual Screening Approaches

Structure-based drug design utilizes the three-dimensional structure of a biological target to design new ligands. This compound can serve as a building block or scaffold in these design efforts. smolecule.com For example, a known protein structure can be used to guide the modification of the this compound core, adding substituents to the second nitrogen of the piperazine ring to enhance binding affinity and selectivity for the target. drugbank.com

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govresearchgate.net Libraries containing the this compound scaffold can be screened in silico against the binding site of a target protein. Hits from the virtual screen, identified based on high docking scores and favorable predicted interactions, can then be prioritized for experimental testing. mdpi.com This approach significantly narrows down the number of compounds that need to be synthesized and tested in the lab.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. wu.ac.th To build a QSAR model for derivatives of this compound, a dataset of its analogs with experimentally measured biological activities (e.g., IC50 values) is required. mdpi.com

Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include:

Electronic descriptors: (e.g., partial charges, dipole moment) influenced by the methylsulfonyl group.

Topological descriptors: (e.g., connectivity indices) describing the shape and size of the molecule.

Physicochemical descriptors: (e.g., LogP, polar surface area).

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to create a mathematical equation that correlates these descriptors with the observed activity. researchgate.net A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent compounds. mdpi.com

In Silico Prediction of ADME and Drug-Likeness

Before a compound can be considered a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico tools are widely used to predict these properties early in the drug discovery process, reducing the risk of late-stage failures. ijcrt.orgnih.gov The drug-likeness of a molecule is often initially assessed using rules such as Lipinski's Rule of Five.

For this compound, various physicochemical properties can be computed to predict its ADME profile. nih.gov

| Property | Predicted Value | Significance for Drug-Likeness |

| Molecular Weight | 164.23 g/mol nih.gov | Compliant with Lipinski's Rule (< 500) |

| LogP (XLogP3-AA) | -1.1 nih.gov | Indicates high hydrophilicity/water solubility |

| Hydrogen Bond Donors | 1 nih.gov | Compliant with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 4 (2 from sulfonyl, 2 from piperazine N) | Compliant with Lipinski's Rule (≤ 10) |

| Polar Surface Area (PSA) | 57.79 Ų chemsrc.com | Suggests good potential for cell membrane permeability |

Beyond simple physicochemical rules, more sophisticated computational models can predict specific pharmacokinetic parameters. nih.govfrontiersin.org

Absorption: Models can predict human intestinal absorption and Caco-2 cell permeability. The moderate polar surface area and low molecular weight of this compound suggest it may have good oral absorption. nih.gov

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding are crucial, especially for CNS-acting drugs. Piperazine-containing compounds are often explored for their CNS activity. smolecule.com

Metabolism: In silico tools can identify potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Properties like aqueous solubility, predicted by a negative LogP value, are important for renal clearance. mdpi.com

These computational assessments provide a holistic view of the potential of this compound and its derivatives as drug candidates, guiding further optimization and experimental validation. pharmaceuticaljournal.netrsc.org

Advanced Analytical and Bioanalytical Methodologies in 1 Methylsulfonyl Piperazine Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is a fundamental tool for probing the molecular structure of 1-(Methylsulfonyl)piperazine, providing definitive evidence of its identity and functional group composition.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary technique for the unambiguous structural confirmation of this compound. ¹H-NMR provides information on the chemical environment of protons, while ¹³C-NMR details the carbon framework.

¹H-NMR: The proton NMR spectrum of this compound shows characteristic signals for the methyl protons of the sulfonyl group and the methylene (B1212753) protons on the piperazine (B1678402) ring. The chemical shifts, typically measured in parts per million (ppm), are distinct for each proton environment. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the methyl protons (-SO₂CH₃) appear as a singlet, while the piperazine protons appear as multiplets due to their coupling with adjacent protons.

¹³C-NMR: The ¹³C-NMR spectrum provides complementary data, showing separate signals for the methyl carbon and the two non-equivalent sets of carbon atoms within the piperazine ring, confirming the molecule's carbon skeleton.

Interactive Data Table: NMR Data for this compound

| Nucleus | Assignment | Chemical Shift (δ, ppm) (Solvent: CDCl₃) |

|---|---|---|

| ¹H | -SO₂CH ₃ | ~2.80 (singlet) |

| ¹H | Piperazine ring protons | ~3.0 - 3.3 (multiplets) |

| ¹³C | -C H₃ | Data not available |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds. Key absorptions include strong bands for the sulfonyl (S=O) group's symmetric and asymmetric stretches, as well as bands for C-H and N-H bond vibrations.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (secondary amine) | Stretch | 3200 - 3500 |

| C-H (alkane) | Stretch | 2850 - 3000 |

| S=O (sulfonyl) | Asymmetric Stretch | 1300 - 1350 |

Mass spectrometry (MS) is essential for determining the molecular weight and investigating the fragmentation patterns of this compound. The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, confirming its elemental composition.

Molecular Weight: The molecular formula of this compound is C₅H₁₂N₂O₂S, corresponding to a molecular weight of approximately 164.23 g/mol . nih.govscbt.com In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecule, [M+H]⁺, at an m/z of approximately 165.06923. uni.lu

Fragmentation Analysis: Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC/MS/MS), is used to study the fragmentation pathways. Collision-induced dissociation (CID) of the parent ion reveals characteristic fragment ions. xml-journal.net For piperazine derivatives, fragmentation often involves cleavage of the C-N bonds within the piperazine ring and the bond between the ring and the sulfonyl group. xml-journal.netresearchgate.netresearchgate.net

Interactive Data Table: Mass Spectrometry Data

| Parameter | Value | Technique |

|---|---|---|

| Molecular Formula | C₅H₁₂N₂O₂S | - |

| Molecular Weight | 164.23 g/mol | Calculated |

| Monoisotopic Mass | 164.06195 Da | HRMS |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This compound does not possess significant chromophores, meaning it does not absorb light strongly in the visible region. Its UV absorption is typically limited to the lower UV range. While not a primary tool for structural elucidation of this compound, it can be used for quantitative analysis in HPLC if a suitable wavelength is chosen. For piperazine itself, which lacks a strong chromophore, derivatization is often required to form a UV-active product for sensitive detection.

X-ray Crystallography for Absolute Structure Determination and Protein-Ligand Complex Analysis

X-ray crystallography is an indispensable tool for unambiguously determining the three-dimensional atomic structure of molecules. mdpi.com It provides precise information on bond lengths, bond angles, and conformation, which is essential for confirming the identity and stereochemistry of synthesized compounds. The technique has been successfully applied to a salt of the core structure, 4-(methylsulfonyl)piperazin-1-ium chloride. nih.gov The analysis revealed that the piperazinium ring adopts a stable chair conformation with the N—S bond in an equatorial orientation. nih.gov Such detailed structural data serves as a definitive reference for the compound's architecture.

Beyond determining the structure of the small molecule itself, X-ray crystallography is a cornerstone of structure-based drug design, offering atomic-level insights into how a ligand interacts with its biological target, such as a protein or enzyme. springernature.comnih.govnih.gov This is typically achieved through two main methods:

Co-crystallization: The protein and the ligand (e.g., a this compound derivative) are allowed to form a complex in solution before crystallization is induced. peakproteins.com